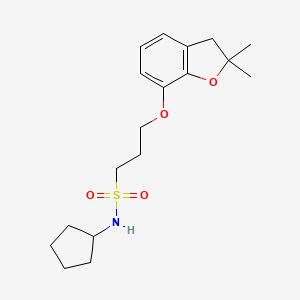

![molecular formula C9H14INO2 B2588979 3-(ヨードメチル)-8-オキサ-2-アザスピロ[4.5]デカン-1-オン CAS No. 2169503-92-6](/img/structure/B2588979.png)

3-(ヨードメチル)-8-オキサ-2-アザスピロ[4.5]デカン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

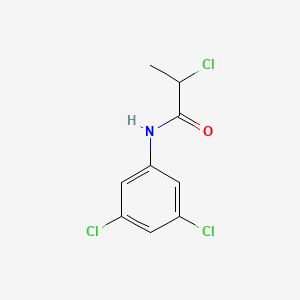

“3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” is a chemical compound with the molecular formula C9H13IO3 . It is related to the compound “3-Methylene-1-oxaspiro[4.5]decan-2-one”, which has the molecular formula C10H14O2 .

Molecular Structure Analysis

The molecular weight of “3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” is 296.1 . The InChI code for this compound is 1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” are not available, a related compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been synthesized in a simple, fast, and cost-effective three-step process .

科学的研究の応用

ネクロプトーシスの阻害

ネクロプトーシスは、プログラムされた溶解性細胞死の主要な形態であり、さまざまな炎症性疾患における重要な駆動力として認識されています . ネクロプトーシス経路の活性化を阻害する、受容体相互作用タンパク質キナーゼ1 (RIPK1) のキナーゼ活性の阻害は、多くのヒト疾患において治療の可能性を示しています .

2. RIPK1阻害剤の新規ケモタイプの発見 RIPK1阻害剤の新規ケモタイプを見つけるために、バーチャルスクリーニングワークフローが実施され、8-ベンゾイル-3-ベンジル-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン (化合物8) がヒット化合物として発見されました . さらに構造最適化を行った結果、2,8-ジアザスピロ[4.5]デカン-1-オン誘導体シリーズが強力なRIPK1阻害剤として同定されました .

U937細胞における抗ネクロプトーシス効果

化合物41は、2,8-ジアザスピロ[4.5]デカン-1-オンの誘導体であり、U937細胞におけるネクロプトーシスモデルにおいて、有意な抗ネクロプトーシス効果を示しました .

4. さらなる構造最適化のためのリード化合物 化合物41は、さらなる構造最適化のためのRIPK1阻害剤のリード化合物として使用できます .

Safety and Hazards

The safety data sheet for a related compound, “1,4-dioxaspiro[4.5]decan-8-one”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas .

作用機序

Target of Action

The primary target of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is the receptor interaction protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Necroptosis has been recognized as an important driver in various inflammatory diseases .

Mode of Action

3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one: interacts with RIPK1 by inhibiting its kinase activity. This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one affects the necroptosis pathway. By inhibiting RIPK1, it prevents the activation of this pathway, thereby reducing the occurrence of necroptosis and its downstream effects, which include various inflammatory diseases .

Result of Action

The molecular and cellular effects of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one ’s action include significant inhibition of RIPK1 and a consequent anti-necroptotic effect. For instance, one of the derivatives of this compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

生化学分析

Biochemical Properties

3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain kinase enzymes, which are crucial in regulating cellular signaling pathways. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . By binding to the active site of RIPK1, 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one prevents the phosphorylation events necessary for necroptosis, thereby modulating cell death pathways.

Cellular Effects

The effects of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of RIPK1 affects the necroptosis pathway, leading to reduced cell death in inflammatory conditions . Additionally, 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one has been observed to modulate the expression of genes involved in inflammation and immune responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing downstream signaling events that lead to necroptosis . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s ability to phosphorylate its substrates. Additionally, 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one may interact with other proteins involved in cell death and inflammation, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one have been studied over various time periods The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periodsIn vitro studies have shown that prolonged exposure to 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one can lead to sustained inhibition of necroptosis and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity. At higher doses, potential adverse effects such as off-target interactions and toxicity may occur. Studies in animal models have demonstrated a threshold effect, where the compound’s beneficial effects are maximized at an optimal dosage, beyond which toxicity increases .

Metabolic Pathways

3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, involving cytochrome P450 enzymes. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one may affect metabolic flux and alter the levels of certain metabolites, further impacting cellular function .

Transport and Distribution

Within cells and tissues, 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one within tissues can influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm to interact with RIPK1 or translocate to the nucleus to modulate gene expression. The precise localization of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one within cells determines its ability to influence cellular processes and biochemical pathways .

特性

IUPAC Name |

3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOCYAQEUICENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(NC2=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)

![3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2588900.png)

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2588903.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/no-structure.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)